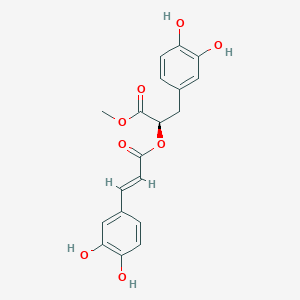

甲基迷迭香酸

描述

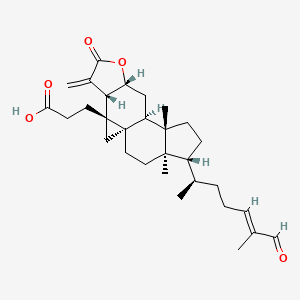

Methyl rosmarinate is a bioactive phenolic compound . It is a noncompetitive tyrosinase inhibitor isolated from Rabdosia serra . It shows antioxidative, antifungal activities, and inhibitory activities against tyrosinase, α±-glucosidase, and matrix metalloproteinase-1 (MMP-1) .

Synthesis Analysis

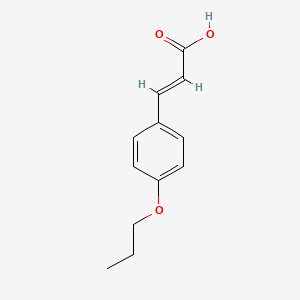

Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Methyl rosmarinate involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . A study also mentions the extraction of rosmarinic acid from rosemary using different procedures like fresh tissue homogenization, fresh and dry leaf decoction, and their respective fermentation, Soxhlet extraction, and sonication using water and methanol .

Molecular Structure Analysis

Methyl rosmarinate has a molecular formula of C19H18O8 . It has an average mass of 374.341 Da and a monoisotopic mass of 374.100159 Da . It is an ester of caffeic acid and 3,4-dihydroxy phenyllactic acid originating from aromatic amino acids, phenylalanine, and tyrosine .

Chemical Reactions Analysis

Different extraction methods recover quite different groups of polyphenols . Soxhlet extraction yields very high concentrations of rosmarinic acid . UHPLC-ESI-QTOF-MS enables the detection of more than 50 polyphenols, including phenolic acids, flavonoids, and terpenoids in the various extracts .

Physical And Chemical Properties Analysis

Methyl rosmarinate has a molecular weight of 374.34 . It is a solid substance that is soluble in DMSO .

科学研究应用

血管功能和高血压

Pantan 等人(2019 年) 的一项研究调查了迷迭香酸的衍生物乙基迷迭香酸在治疗高血压方面的潜力。研究发现,乙基迷迭香酸显着降低了高血压大鼠的收缩压,改善了血管敏感性,并增加了内皮一氧化氮合酶的表达,表明其作为高血压替代治疗的潜力。

抗炎潜力

Hasan 等人(2019 年) 进行的一项研究使用分子对接研究表明,甲基迷迭香酸对 COX-2 受体具有很高的结合亲和力,表明其作为具有抗炎特性的新型 COX-2 抑制剂的潜力。

抗氧化剂和醛糖还原酶抑制活性

Zuo 等人(2021 年) 的研究在 Lepechinia meyenii 中鉴定了甲基迷迭香酸,并发现它具有显着的抗氧化剂和醛糖还原酶抑制活性。这些发现支持其在抗糖尿病草药中的应用。

抗菌活性

Suriyarak 等人(2018 年) 的一项研究检查了甲基迷迭香酸对金黄色葡萄球菌的抗菌作用。研究表明,甲基迷迭香酸在细胞内作用于细菌膜,表明其作为抗菌剂的潜力。

对人内皮细胞的保护作用

Shen 等人(2018 年) 的研究发现,乙基迷迭香酸(迷迭香酸的另一种衍生物)保护人内皮细胞免受高葡萄糖诱导的损伤。观察到它增加了细胞活力,减少了活性氧的产生,并减轻了细胞凋亡,表明其在糖尿病治疗中的潜力。

阿尔茨海默病的胆碱酯酶抑制活性

Şenol Denİz 等人(2021 年)的一项研究概述了甲基迷迭香酸与其他天然产物的胆碱酯酶抑制活性,以用于阿尔茨海默病的潜在治疗。甲基迷迭香酸对丁酰胆碱酯酶(一种参与阿尔茨海默病病理学的酶)表现出抑制作用,表明其作为新型抗阿尔茨海默病剂的潜力。

细胞系统中的多酚

Achour 等人(2018 年) 的研究重点是多酚(包括甲基迷迭香酸)在人体细胞模型系统中的生物利用度和代谢。研究表明,甲基迷迭香酸在肠和肝中都经历部分代谢,突出了其生物活性在医学应用中的重要性。

安全和危害

属性

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHALVRQBZGZHFE-BBOMDTFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316093 | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl rosmarinate | |

CAS RN |

99353-00-1 | |

| Record name | Methyl rosmarinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

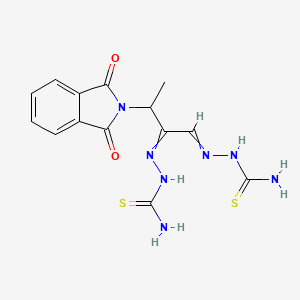

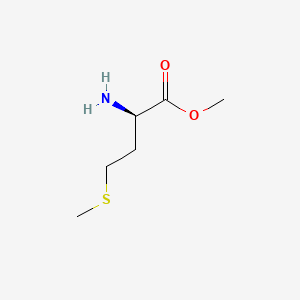

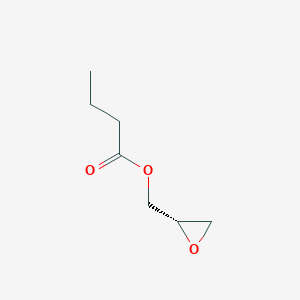

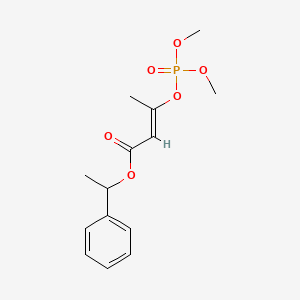

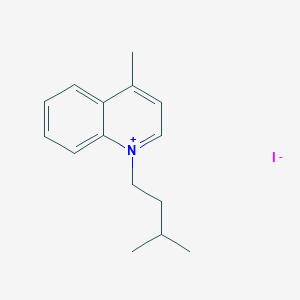

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)